3-(Benzothiazol-2-ylamino)-propionic acid chemical properties
3-(Benzothiazol-2-ylamino)-propionic acid chemical properties
An In-Depth Technical Guide to 3-(Benzothiazol-2-ylamino)-propionic Acid: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of 3-(Benzothiazol-2-ylamino)-propionic acid, a heterocyclic compound featuring the pharmacologically significant 2-aminobenzothiazole scaffold linked to a β-alanine moiety. The 2-aminobenzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active agents.[1] This document delineates the structural, physicochemical, and spectroscopic properties of the title compound. It further presents a detailed, field-proven synthetic protocol, including the synthesis of the 2-aminobenzothiazole precursor and its subsequent reaction to form the final product. The guide also explores the potential biological activities and therapeutic applications of this molecule by drawing parallels with structurally related benzothiazole and propionic acid derivatives, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding and practical guidance on the chemistry and potential utility of 3-(Benzothiazol-2-ylamino)-propionic acid.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a cornerstone of heterocyclic chemistry and drug discovery.[1] Among its derivatives, 2-aminobenzothiazole is particularly noteworthy due to its synthetic tractability and the diverse pharmacological profiles exhibited by its analogues.[5] The amino group at the 2-position serves as a versatile synthetic handle, enabling the introduction of various side chains and pharmacophores to modulate biological activity, solubility, and pharmacokinetic properties.[6]
3-(Benzothiazol-2-ylamino)-propionic acid integrates this privileged benzothiazole core with a propionic acid side chain, a structural feature common in non-steroidal anti-inflammatory drugs (NSAIDs).[2] This hybrid design makes it a molecule of significant interest for exploring a wide range of biological activities, from anticancer and antimicrobial to anti-inflammatory applications.[2][3][7] This guide provides the core chemical knowledge required to synthesize, characterize, and strategically deploy this compound in research and development settings.
Physicochemical and Spectroscopic Properties
The unique structure of 3-(Benzothiazol-2-ylamino)-propionic acid, containing an acidic carboxylic group and a basic benzothiazole nitrogen and secondary amine, dictates its chemical properties. It is an amphiprotic compound, capable of acting as both an acid and a base.
Core Chemical Data
A summary of the fundamental properties and identifiers for 3-(Benzothiazol-2-ylamino)-propionic acid is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(Benzothiazol-2-ylamino)propanoic acid | [8] |
| CAS Number | 104344-75-4 | [8][9] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [8][9] |
| Molecular Weight | 222.26 g/mol | [8][9] |
| Synonyms | β-Alanine, N-2-benzothiazolyl- | [8] |
| Predicted pKa | ~4.5 (Carboxylic Acid), ~3.5 (Benzothiazole N) | Inferred |
| Predicted Solubility | Soluble in DMSO, DMF, aqueous base; sparingly soluble in water and nonpolar organic solvents. | Inferred |
| Physical State | Predicted to be a crystalline solid at room temperature. | Inferred |
Predicted Spectroscopic Profile
While experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the compound's structure. This theoretical analysis is crucial for the structural verification of a synthesized sample.
| Technique | Predicted Observations |
| ¹H NMR | ~12.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).~7.6-7.8 ppm (m, 2H): Aromatic protons on the benzothiazole ring.~7.1-7.4 ppm (m, 2H): Aromatic protons on the benzothiazole ring.~7.0 ppm (s, 1H, broad): Secondary amine proton (-NH-).~3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂-).~2.7 ppm (t, 2H): Methylene protons adjacent to the carbonyl (-CH₂-COOH). |
| ¹³C NMR | ~175 ppm: Carboxylic acid carbonyl carbon.~165 ppm: C2 carbon of the benzothiazole ring (C=N).~152 ppm, ~130 ppm: Quaternary carbons of the benzothiazole ring.~120-126 ppm: Aromatic CH carbons of the benzothiazole ring.~40 ppm: Methylene carbon adjacent to the nitrogen.~35 ppm: Methylene carbon adjacent to the carbonyl. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid.~3200-3400: N-H stretch of the secondary amine.~1700: C=O stretch of the carboxylic acid.~1610: C=N stretch of the thiazole ring.~1560, ~1480: Aromatic C=C stretching. |
| Mass Spec (MS) | m/z 222: Molecular ion (M⁺).m/z 177: Fragment from loss of the carboxyl group (-COOH).m/z 150: 2-aminobenzothiazole fragment. |
Synthesis and Characterization
A robust and reproducible synthetic strategy is essential for obtaining high-purity material for research. The proposed synthesis follows a logical two-step process: preparation of the 2-aminobenzothiazole precursor, followed by its coupling to the propionic acid side chain.
Retrosynthetic Analysis
The logical disconnection for 3-(Benzothiazol-2-ylamino)-propionic acid involves breaking the N-C bond formed between the 2-aminobenzothiazole core and the propionic acid side chain. This leads to two readily available starting materials: 2-aminobenzothiazole and an acrylic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The overall workflow involves the synthesis of the key intermediate, 2-aminobenzothiazole, followed by a Michael addition reaction.
Caption: Overall two-step synthetic workflow diagram.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzothiazole
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.[5]
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Reaction Setup: To a stirred solution of aniline (0.1 mol) and potassium thiocyanate (KSCN, 0.22 mol) in glacial acetic acid (150 mL), cool the mixture to 0-5 °C in an ice bath.
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Bromination: Add a solution of bromine (0.11 mol) in glacial acetic acid (50 mL) dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Causality: This step generates the electrophilic thiocyanogen bromide in situ, which attacks the aniline ring. The low temperature is critical to control the exothermic reaction and prevent side product formation.
-
-
Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. The reaction mixture will typically form a thick precipitate.
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of ice water. Neutralize carefully with a concentrated ammonium hydroxide solution until the pH is ~8.
-
Causality: Basification deprotonates the amine and precipitates the free base product, which is insoluble in water.
-
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-aminobenzothiazole.
-
Validation: Confirm the identity and purity of the product using TLC, melting point analysis, and comparison with the known spectroscopic data for 2-aminobenzothiazole.
Protocol 2: Synthesis of 3-(Benzothiazol-2-ylamino)-propionic acid
This protocol utilizes a Michael addition, a reliable method for forming C-N bonds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzothiazole (0.05 mol) and acrylic acid (0.06 mol) in 100 mL of ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The nucleophilic exocyclic amine of 2-aminobenzothiazole attacks the β-carbon of the electron-deficient alkene in acrylic acid. Ethanol serves as a suitable polar protic solvent for the reactants.
-
-
Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution upon cooling.
-
Purification: Filter the solid product and wash with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Validation (Self-Validating System): Dry the final product under vacuum. The structure and purity must be rigorously confirmed by comparing the experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, MS) with the predicted profile detailed in Section 2.2. A satisfactory match validates the synthesis.
Potential Biological Significance and Applications
The chemical architecture of 3-(Benzothiazol-2-ylamino)-propionic acid positions it as a promising candidate for various therapeutic applications. Its potential is derived from the well-documented biological activities of its constituent scaffolds.
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Anticancer Activity: The 2-aminobenzothiazole scaffold is present in numerous compounds with potent anticancer properties.[4][6][10] These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival. Derivatives have been designed to target enzymes like PI3Kγ and EGFR.[6][11] The propionic acid moiety could potentially enhance solubility or provide an additional interaction point with biological targets.
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Anti-inflammatory Activity: Aryl propionic acid derivatives are a major class of NSAIDs, with ibuprofen being a prime example.[2] They typically function by inhibiting cyclooxygenase (COX) enzymes. The fusion of the benzothiazole core with a propionic acid side chain suggests a strong potential for developing novel anti-inflammatory agents.
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Antimicrobial and Antifungal Activity: Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[3] The mechanism often involves the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS).[3]
Caption: Relationship between structural motifs and potential bio-activities.
Conclusion
3-(Benzothiazol-2-ylamino)-propionic acid is a synthetically accessible heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its structure, combining the privileged 2-aminobenzothiazole scaffold with a biologically relevant propionic acid side chain, makes it an attractive target for screening and lead optimization programs. This guide has provided a thorough overview of its chemical properties, a robust synthetic methodology, and a rationale for its potential therapeutic applications. The detailed protocols and predictive spectroscopic data offer a solid foundation for researchers to synthesize, characterize, and further investigate this promising molecule.
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